Cas no 1003048-72-3 (4-bromo-7-fluoro-indan-1-one)
4-bromo-7-fluoro-indan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
- 4-?Bromo-?7-?fluoro-?2,?3-?dihydro-?1H-?inden-?1-?one
- 4-broMo-7-fluoro-2,3-dihydroinden-1-one
- AK104893
- ANW-70893
- BD239101
- CTK8C3977
- QC-10822
- 4-Bromo-7-fluoroindan-1-one
- 4-Bromo-7-fluoro-1-indanone
- 4-Bromo-2,3-dihydro-7-fluoro-1H-inden-1-one, 4-Bromo-2,3-dihydro-7-fluoro-1-oxo-1H-indene
- AMOT0460
- 4-Bromo-7-fluoro-indan-1-one
- HNXHWYGTXAJDEC-UHFFFAOYSA-N
- BCP25575
- AB0043929
- Z1896
- ST24023403
- 1H-Inden-1-one, 4-bromo-7-fluoro-2,3-dihydro-
- FT-0766613
- DS-4414
- CS-W022116
- 4-Bromo-7-fluoro-2,3-dihydro-1-indanone
- DTXSID30702404
- AM8848
- SY102867
- AKOS016008106
- SCHEMBL12261417
- MFCD17677340
- 1003048-72-3
- 4-Bromo-7-fluoro-2 pound not3-dihydro-1H-inden-1-one
- DA-19684
- 4-bromo-7-fluoro-indan-1-one
-
- MDL: MFCD17677340
- Inchi: 1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2
- InChI Key: HNXHWYGTXAJDEC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C(CCC=21)=O)F
Computed Properties
- Exact Mass: 227.95858
- Monoisotopic Mass: 227.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.5
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.691±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 310.7±42.0 °C at 760 mmHg
- Flash Point: 141.7±27.9 °C
- Solubility: Almost insoluble (0.078 g/l) (25 º C),
- PSA: 17.07
- LogP: 2.71710
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-bromo-7-fluoro-indan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302 (100%) H315 (100%) H319 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H302 (100%) H315 (100%) H319 (100%)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-bromo-7-fluoro-indan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000592-1g |
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one |
1003048-72-3 | 97% | 1g |
$501.76 | 2023-09-04 | |
| Alichem | A079000592-5g |
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one |
1003048-72-3 | 97% | 5g |
$711.96 | 2023-09-04 | |
| Alichem | A079000592-10g |
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one |
1003048-72-3 | 97% | 10g |
$1196.00 | 2023-09-04 | |
| TRC | B688865-50 mg |
4-\u200bBromo-\u200b7-\u200bfluoro-\u200b2,\u200b3-\u200bdihydroinden-\u200b1-\u200bone |
1003048-72-3 | 50mg |
$ 110.00 | 2022-06-06 | ||
| TRC | B688865-100mg |
4-\u200bBromo-\u200b7-\u200bfluoro-\u200b2,\u200b3-\u200bdihydroinden-\u200b1-\u200bone |
1003048-72-3 | 100mg |
$ 178.00 | 2023-04-18 | ||
| TRC | B688865-250mg |
4-\u200bBromo-\u200b7-\u200bfluoro-\u200b2,\u200b3-\u200bdihydroinden-\u200b1-\u200bone |
1003048-72-3 | 250mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B688865-500mg |
4-\u200bBromo-\u200b7-\u200bfluoro-\u200b2,\u200b3-\u200bdihydroinden-\u200b1-\u200bone |
1003048-72-3 | 500mg |
$ 385.00 | 2023-04-18 | ||
| TRC | B688865-1g |
4-\u200bBromo-\u200b7-\u200bfluoro-\u200b2,\u200b3-\u200bdihydroinden-\u200b1-\u200bone |
1003048-72-3 | 1g |
$ 510.00 | 2022-06-06 | ||
| TRC | B688865-2.5g |
4-\u200bBromo-\u200b7-\u200bfluoro-\u200b2,\u200b3-\u200bdihydroinden-\u200b1-\u200bone |
1003048-72-3 | 2.5g |
$ 1097.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YU329-1g |
4-bromo-7-fluoro-indan-1-one |
1003048-72-3 | 97% | 1g |
933.0CNY | 2021-07-12 |
4-bromo-7-fluoro-indan-1-one Suppliers
4-bromo-7-fluoro-indan-1-one Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-bromo-7-fluoro-indan-1-one
Comprehensive Analysis of 4-Bromo-7-Fluoro-Indan-1-One (CAS 1003048-72-3): Properties, Applications, and Industry Trends
4-Bromo-7-fluoro-indan-1-one (CAS 1003048-72-3) is a halogenated indanone derivative gaining traction in pharmaceutical and material science research. This organofluorine compound features a unique bromo-fluoro substitution pattern that enhances its reactivity and molecular interactions, making it valuable for drug intermediate synthesis and functional material development. Recent studies highlight its role in kinase inhibitor design, particularly for targeting cancer-related pathways, aligning with the growing demand for precision medicine solutions.
The compound's crystal structure and electrophilic properties have been extensively characterized through X-ray diffraction and NMR spectroscopy. Researchers emphasize its hydrogen bonding capacity (C=O···H interactions) and π-stacking behavior, which are crucial for molecular recognition in bioconjugation applications. These characteristics position 4-bromo-7-fluoro-indan-1-one as a versatile building block for heterocyclic chemistry, especially in constructing fused ring systems common in modern small molecule therapeutics.
In the context of green chemistry advancements, synthetic protocols for CAS 1003048-72-3 have evolved to incorporate catalytic fluorination methods and solvent-free conditions. A 2023 study demonstrated an improved 78% yield using palladium-catalyzed cross-coupling, addressing industry demands for atom-efficient synthesis. Such innovations respond to the pharmaceutical sector's focus on process intensification and sustainable manufacturing – key themes in current ESG (Environmental, Social, and Governance) discussions.
Market analysis reveals growing interest in fluorinated pharmaceutical intermediates, with the 4-bromo-7-fluoro-indan-1-one market projected to expand at 6.2% CAGR through 2030. This growth correlates with increased R&D investment in central nervous system (CNS) drugs and anti-inflammatory agents, where the compound's lipophilicity profile (calculated LogP 2.3) proves advantageous for blood-brain barrier penetration. Patent landscapes show 14 new applications since 2021 featuring this scaffold in proteolysis-targeting chimera (PROTAC) designs.
Quality control standards for CAS 1003048-72-3 typically require ≥98% purity (HPLC), with strict limits on heavy metal residues (<10 ppm) and process-related impurities. Advanced analytical techniques like LC-MS/MS and chiral chromatography are employed to verify structural integrity, particularly for enantioselective synthesis applications. These protocols align with ICH Q3A guidelines, reflecting the compound's transition from research chemical to GMP-grade material in commercial production.
Emerging applications explore the compound's photophysical properties for organic electronics. The bromo-fluoro indanone core demonstrates promising charge transport characteristics (hole mobility 0.12 cm²/V·s) in OLED materials, coinciding with the flexible electronics boom. This dual pharmaceutical-material science utility exemplifies the convergence chemistry trend, where molecular platforms serve multiple industries – a hot topic in technology transfer discussions.
For researchers handling 4-bromo-7-fluoro-indan-1-one, proper storage conditions (2-8°C under inert atmosphere) and handling precautions (nitrile gloves, fume hood) are recommended. While not classified as hazardous under GHS standards, its lachrymatory potential warrants attention. These protocols mirror broader lab safety trends emphasizing risk-minimized workflows, particularly in high-throughput screening environments where such intermediates are frequently utilized.
The compound's structure-activity relationships continue to be explored through computational chemistry approaches. Recent molecular docking studies suggest the 4-bromo-7-fluoro substitution enhances binding to protein kinase ATP pockets by 1.8 kcal/mol compared to non-halogenated analogs. Such findings fuel the fragment-based drug discovery (FBDD) movement, where small molecular weight (MW 231.04 g/mol) compounds like this serve as ideal chemical probes for target validation.
Supply chain dynamics for CAS 1003048-72-3 reflect broader fine chemical industry trends, with 62% of current production concentrated in CDMO (Contract Development and Manufacturing Organization) facilities. The compound's custom synthesis options (milligram to kilogram scale) and derivatization services cater to the growing research outsourcing market. Pricing analytics show a 12% year-over-year decrease due to improved bromination-fluorination methodologies, making it more accessible for academic research groups.
Future research directions may explore the compound's potential in bioorthogonal chemistry and click chemistry applications, leveraging its halogen exchange reactivity. The rise of continuous flow chemistry platforms could further optimize its production, addressing current challenges in regioselective halogenation. As the scientific community prioritizes molecular complexity and scaffold diversity, 4-bromo-7-fluoro-indan-1-one remains a compelling case study in rational molecular design.
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